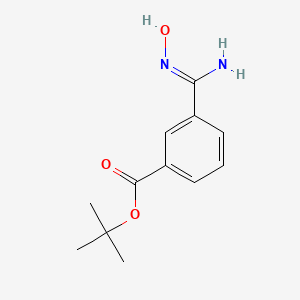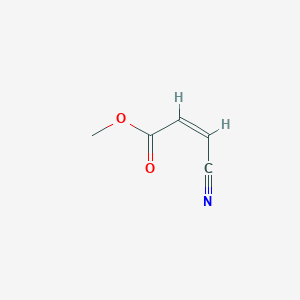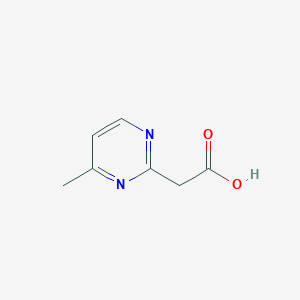![molecular formula C12H10N2O5 B12974221 [2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry. The presence of carboxylic acid groups enhances its solubility in water and its ability to participate in hydrogen bonding, which is crucial for its applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Alkylated or acylated bipyridine derivatives.
Applications De Recherche Scientifique
[2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate has a wide range of applications in scientific research:
Biology: The compound is used in the study of metalloenzymes and metalloproteins, where it helps to mimic the active sites of these biological molecules.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly in the context of metal-based drugs.
Mécanisme D'action
The mechanism of action of [2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The carboxylic acid groups enhance the solubility and stability of the complexes, making them more effective in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Lacks the carboxylic acid groups, making it less soluble in water.
4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination properties.
Phenanthroline: Another bidentate ligand with a different ring structure, offering different electronic properties.
Uniqueness
[2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate is unique due to its combination of bipyridine’s chelating ability and the enhanced solubility provided by the carboxylic acid groups. This makes it particularly useful in aqueous catalytic systems and biological studies.
Propriétés
Formule moléculaire |
C12H10N2O5 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C12H8N2O4.H2O/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;/h1-6H,(H,15,16)(H,17,18);1H2 |
Clé InChI |
IAPVEBCCOGSLHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



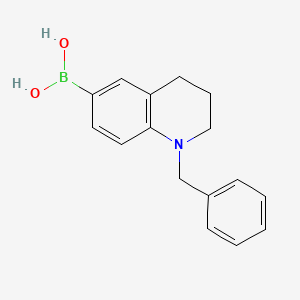

![8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)
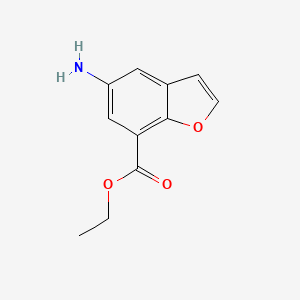

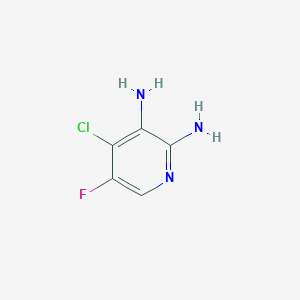
![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)


